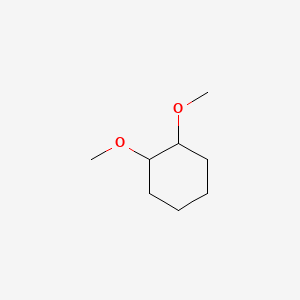
1,2-Dimethoxycyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dimethoxycyclohexane is an organic compound with the molecular formula C8H16O2. It is a derivative of cyclohexane, where two methoxy groups are attached to the first and second carbon atoms of the cyclohexane ring. This compound exists in both cis and trans isomers, each having distinct physical and chemical properties .
Preparation Methods
1,2-Dimethoxycyclohexane can be synthesized through various methods. One common synthetic route involves the reaction of cyclohexene with methanol in the presence of an acid catalyst. This reaction proceeds via the formation of a cyclohexyl carbocation intermediate, which then reacts with methanol to form the desired product . Industrial production methods typically involve similar catalytic processes but on a larger scale to ensure higher yields and purity.
Chemical Reactions Analysis
1,2-Dimethoxycyclohexane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form cyclohexanone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound to cyclohexanol derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.
Substitution: The methoxy groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields cyclohexanone derivatives, while reduction produces cyclohexanol derivatives.
Scientific Research Applications
1,2-Dimethoxycyclohexane has various applications in scientific research, including:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Researchers use this compound to study the effects of methoxy groups on biological activity. It serves as a model compound in biochemical studies.
Medicine: This compound is investigated for its potential therapeutic properties. It is used in the development of new pharmaceuticals and drug delivery systems.
Industry: this compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1,2-dimethoxycyclohexane exerts its effects involves interactions with various molecular targets and pathways. The methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and biological activity. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .
Comparison with Similar Compounds
1,2-Dimethoxycyclohexane can be compared with other similar compounds, such as:
1,1-Dimethoxycyclohexane: This compound has both methoxy groups attached to the same carbon atom, resulting in different chemical properties and reactivity.
1,2-Dimethylcyclohexane: The presence of methyl groups instead of methoxy groups alters the compound’s physical and chemical characteristics.
Cyclohexane, 1,6-dimethoxy-: This compound has methoxy groups attached to the first and sixth carbon atoms, leading to distinct stereochemistry and reactivity
This compound is unique due to the positioning of its methoxy groups, which significantly influences its chemical behavior and applications.
Properties
CAS No. |
30363-80-5 |
|---|---|
Molecular Formula |
C8H16O2 |
Molecular Weight |
144.21 g/mol |
IUPAC Name |
1,2-dimethoxycyclohexane |
InChI |
InChI=1S/C8H16O2/c1-9-7-5-3-4-6-8(7)10-2/h7-8H,3-6H2,1-2H3 |
InChI Key |
BSGBGTJQKZSUTQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCCCC1OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4-dihydroxy-6,6,9a-trimethyl-4,5,5a,7,8,9-hexahydro-1H-benzo[e][2]benzofuran-3-one](/img/structure/B12323588.png)
![5,15-Dibromotricyclo[9.3.1.14,8]hexadeca-1(14),4,6,8(16),11(15),12-hexaene](/img/structure/B12323594.png)
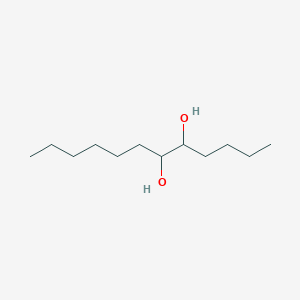
![[2-(17-ethoxycarbonyloxy-11-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] propanoate](/img/structure/B12323604.png)
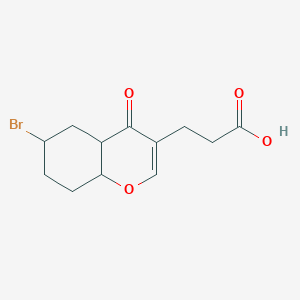
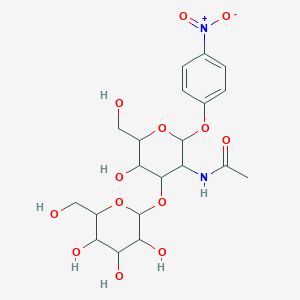

![5-Methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione](/img/structure/B12323638.png)
![[6-azido-5-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-5-yl]methanol](/img/structure/B12323646.png)
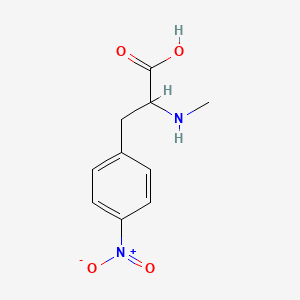
![1-[2-[(2-Methylpropan-2-yl)oxy]-2-oxoethyl]-4-oxopiperidine-2-carboxylic acid](/img/structure/B12323663.png)
![2-(19-Fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl)-2-oxoacetaldehyde](/img/structure/B12323681.png)
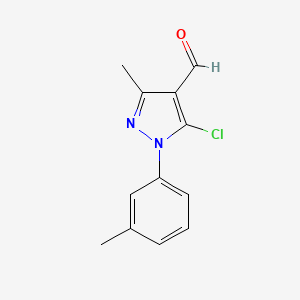
![(3R,4S,5S,6R,7R,9R,11Z,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-13-hydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-1-oxacyclotetradec-11-ene-2,10-dione](/img/structure/B12323693.png)
